Fulminic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51060-05-0 |
|---|---|
Molecular Formula |
HCNO CHNO |
Molecular Weight |
43.025 g/mol |
IUPAC Name |
formonitrile oxide |
InChI |
InChI=1S/CHNO/c1-2-3/h1H |
InChI Key |
UXKUODQYLDZXDL-UHFFFAOYSA-N |
SMILES |
C#[N+][O-] |
Canonical SMILES |
C#[N+][O-] |
Origin of Product |
United States |
Theoretical and Computational Studies of Fulminic Acid Hcno
Quantum Chemical Investigations of Electronic Structure and Energetics
Accurate determination of fulminic acid's electronic structure and energetics requires sophisticated quantum chemical methods that can properly account for electron correlation and basis set effects.
Ab initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, are essential for studying molecules like this compound. The choice of basis set—the set of mathematical functions used to represent atomic orbitals—profoundly influences the accuracy of these calculations. Early studies using less sophisticated basis sets, such as 6-31G** and 6-311G**, produced divergent results for the equilibrium geometry, predicting either linear or bent structures depending on the correlation treatment acs.orgacs.org. More recent high-level ab initio studies have employed augmented correlation-consistent basis sets, such as the aug-cc-pVnZ and cc-pCVXZ series (where X denotes the cardinal number of the basis set, e.g., T for triple-zeta, Q for quadruple-zeta) acs.orgacs.orgrsc.org. These investigations revealed that the calculated H–C–N bending angle varied significantly, by as much as 30°, across different basis sets. However, as the basis set size increased, the calculations trended towards a linear equilibrium structure, particularly when extrapolated to the complete basis set (CBS) limit acs.orgacs.org.
Electron correlation, which describes the instantaneous interactions between electrons, is crucial for accurately describing the potential energy surface (PES) of this compound. Various coupled-cluster (CC) methods, which systematically include electron correlation effects, have been applied. While methods like coupled-cluster singles and doubles (CCSD) and CCSD with perturbative triples (CCSD(T)) provide valuable insights, more extensive treatments are necessary to definitively resolve the structural question.
Studies employing methods as high as coupled-cluster singles, doubles, triples, and quadruples (CCSDT(Q), CCSDTQ(P), and CCSDTQP(H)) have revealed striking fluctuations in the harmonic vibrational frequency associated with the H–C–N bending mode (ω₅). For instance, at the all-electron (AE) CCSD(T)/CBS level, HCNO is predicted to be linear with ω₅ = 120 cm⁻¹. However, AE-CCSDT(Q)/CBS computations yield an imaginary frequency (51i cm⁻¹) at the linear geometry, indicating a bent equilibrium structure with an H–C–N angle of approximately 173.9° rsc.orgrsc.org. Further escalation to the AE-CCSDTQ(P)/CBS level suggests a return to a linear equilibrium structure with ω₅ = 45 cm⁻¹ acs.orgrsc.orgrsc.org.
Table 1: Convergence of the H–C–N Bending Frequency (ω₅) with Electron Correlation Methods at the Complete Basis Set (CBS) Limit
| Method/Basis Set | ω₅ (cm⁻¹) | Indication of Structure |
| HF/CBS | 604 | Linear |
| AE-MP2/CBS | 260i | Bent |
| AE-CCSD/CBS | 334 | Linear |
| AE-CCSD(T)/CBS | 120 | Linear |
| AE-CCSDT/CBS | 146 | Linear |
| AE-CCSDT(Q)/CBS | 49i | Bent |
| AE-CCSDTQ/CBS | 52 | Linear |
| AE-CCSDTQ(P)/CBS | 45 | Linear |
| AE-CCSDTQ(P)/CBS + MVD1 + DBOC | 32 | Linear |
Note: 'i' denotes an imaginary frequency, typically indicating a bent equilibrium structure.
To obtain highly accurate energies and properties that are independent of the chosen basis set, complete basis set (CBS) extrapolation techniques are employed. These methods involve performing calculations with a series of systematically increasing basis sets and then extrapolating the results to the theoretical limit of an infinitely large basis set. Studies utilizing the cc-pCVXZ (X = 4–6) basis sets in conjunction with CBS extrapolation have been critical in resolving the structural ambiguity of this compound acs.orgacs.orgrsc.orgrsc.org. The convergence of calculated bond distances, such as r(H–C) and r(N–O), with respect to both the orbital basis set and the electron correlation treatment has been found to be quite good, similar to that observed for the benchmark HCN molecule, suggesting high accuracy in the predicted values rsc.orgrsc.org.
Table 2: Key Bond Lengths for this compound at High-Level Computational Limits
| Method/Basis Set | r(H–C) (Å) | r(C–N) (Å) | r(N–O) (Å) |
| AE-CCSDTQ(P)/CBS + MVD1 + DBOC | ~1.053 | ~1.178 | ~1.134 |
| AE-CCSDTQ(P)/CBS | ~1.053 | ~1.178 | ~1.134 |
Note: Values represent converged results from high-level calculations.
Conformational and Vibrational Dynamics Theory
The theoretical analysis of this compound's dynamics focuses on its vibrational modes, particularly the bending motions, which are responsible for its "quasilinear" or "quasibent" character.
The H–C–N bending potential of this compound is exceptionally flat, characterized by a nearly vanishing harmonic vibrational frequency at linearity acs.orgrsc.orgrsc.orgresearchgate.net. This feature leads to large-amplitude bending vibrations and renders the molecule non-rigid. The "quasilinear" or "quasibent" designation arises from the shallow nature of the potential energy well associated with this bending mode. Computational studies have extensively explored this potential, with varying results depending on the theoretical sophistication. While lower-level methods might predict a bent equilibrium structure due to an imaginary bending frequency, high-level coupled-cluster calculations, especially when extrapolated to the CBS limit and including relativistic and DBOC effects, consistently indicate a linear equilibrium geometry acs.orgrsc.orgrsc.org. This complex behavior makes the bending potential of this compound a critical benchmark for testing the accuracy and reliability of modern computational quantum chemistry methods acs.org.
Table 3: Optimized H–C–N Bending Angle Trends in this compound Calculations
| Computational Level | Predicted H–C–N Angle (degrees) | Structural Implication |
| CCSD(T) with varying basis sets | Varied by ~30° | Trended towards linear at CBS limit |
| AE-CCSDT(Q)/CBS | 173.9 | Bent |
| AE-CCSDTQ(P)/CBS | Linear | Linear |
| AE-CCSDTQ(P)/CBS + MVD1 + DBOC | Linear | Linear |
Note: The specific angle for AE-CCSDTQ(P)/CBS is not explicitly given but described as linear.
Spectroscopic Characterization Methodologies for Fulminic Acid
Gas-Phase Spectroscopic Techniques for Structural Elucidation
Gas-phase spectroscopy is vital for determining the precise molecular geometry and vibrational modes of transient species like fulminic acid.
Microwave Spectroscopy Applications
Microwave spectroscopy, which probes rotational transitions in the gas phase, has been instrumental in determining the precise molecular structure of this compound. Early studies, and subsequent high-resolution measurements, have provided definitive bond lengths and angles. The molecule's "quasilinear" nature, characterized by a very flat potential energy surface for the H-C-N bending motion, presents unique challenges and insights in rotational spectroscopy.
The structure of this compound has been determined through microwave spectroscopy, yielding the following bond lengths:
| Bond | Length (Å) | Uncertainty (Å) |
| C-H | 1.027 | 0.001 |
| C-N | 1.161 | 0.015 |
| N-O | 1.207 | 0.015 |
Source: wikipedia.org
These measurements, along with analyses of rotational constants and centrifugal distortion parameters, have contributed significantly to understanding the molecule's geometry and its deviation from linearity. researchgate.net reports measurements in the millimeter-wave region (40-280 GHz) for ground and excited vibrational states, providing detailed molecular constants.
Infrared and Far-Infrared Spectroscopic Analysis
This compound exhibits complex vibrational spectra, particularly related to its low-frequency bending modes. The H-C-N bending vibration (ν₅) is highly anharmonic, contributing to the molecule's quasilinear character, with potential energy surfaces showing a very low barrier to linearity rsc.org. High-resolution far-infrared spectroscopy has been crucial in characterizing these bending modes and their associated rotational structure rsc.org. The vibrational band origins of HCNO have been determined across a wide spectral range, revealing intricate anharmonic resonance networks rsc.org.
Millimeter Wave Spectroscopy for HCNO Rotational Spectra
Millimeter wave spectroscopy extends the reach of rotational spectroscopy to higher frequencies, providing more precise measurements of rotational constants and centrifugal distortion parameters, especially for molecules in excited vibrational states. For this compound, these measurements have refined structural parameters and provided detailed insights into the molecule's dynamics.
Measurements in the millimeter-wave range (e.g., 40-280 GHz) have allowed for the observation of rotational transitions in both the ground vibrational state and various excited vibrational states, including the bending modes ν₄ and ν₅ researchgate.net. These data are critical for accurately determining the molecule's equilibrium structure and understanding the effects of vibrational motion on its rotational spectrum. The analysis of these spectra has yielded precise molecular constants, including rotational constants and centrifugal distortion parameters, which are essential for computational modeling and comparison with theoretical predictions researchgate.netrsc.orgacs.org.
Advanced Spectroscopic Probes of Electronic Structure
Beyond determining molecular geometry, advanced spectroscopic techniques are employed to investigate the electronic states and ionization processes of this compound.
Photoelectron Spectroscopy and Dissociative Photoionization Studies
Photoelectron spectroscopy (PES) and dissociative photoionization studies, often conducted using synchrotron radiation, provide direct information about the electronic structure of molecules and their ions. These techniques involve ionizing the molecule with photons and analyzing the kinetic energy of the emitted electrons and the resulting fragment ions.
A joint experimental and computational study reported a photoelectron spectrum for this compound with an ionization energy of 10.83 eV aip.orgresearchgate.netnih.gov. The spectrum exhibits four distinct band systems. The first band, corresponding to transitions into the X⁺ ²Π state of the cation, is broad and unstructured, indicative of significant geometric changes upon ionization or strong vibronic coupling aip.orgresearchgate.netnih.gov. The subsequent bands show well-resolved vibrational progressions, providing insights into the vibrational frequencies of the this compound cation aip.orgresearchgate.netnih.gov. Dissociative photoionization studies, often employing photoelectron-photoion coincidence spectroscopy, have revealed evidence of isomerization from HCNO⁺ to HNCO⁺ on the cationic potential energy surface and allowed for the derivation of appearance energies for fragment ions such as HCO⁺ and NCO⁺ researchgate.netnih.gov.
Auger Electron Spectroscopy Investigations
Auger electron spectroscopy (AES) is a powerful surface-sensitive technique that can also be applied to gas-phase molecules to probe core-level electronic states. By analyzing the energies of Auger electrons emitted following core ionization or excitation, information about the electronic environment and fragmentation pathways can be obtained.
Studies using Auger-electron–photoion coincidence spectroscopy have investigated the fragmentation of this compound following core ionization of carbon, nitrogen, and oxygen atoms aip.orgresearchgate.netdntb.gov.ua. These investigations reveal significant site-selectivity in the fragmentation process. For instance, ionization of the carbon (C 1s) or oxygen (O 1s) 1s electron leads to a higher propensity for C–H bond fission, producing CH⁺ + NO⁺ fragments, whereas ionization of the nitrogen (N 1s) electron results in different fragmentation patterns, preferentially forming O⁺ + HCN⁺ and O⁺ + CN⁺ aip.orgresearchgate.net. The core ionization energies for this compound have been reported as:
| Atom | Core Level | Ionization Energy (eV) |
| C | 1s | 292.9 |
| N | 1s | 410.5 |
| O | 1s | 539.6 |
Source: researchgate.net
These studies provide detailed insights into the electronic structure and the dynamics of core-hole decay in this compound, correlating specific electronic transitions with distinct dissociation pathways.
Compound Name List:
this compound (HCNO)
Isocyanic acid (HNCO)
Cyanic acid (HOCN)
Isothis compound (HONC)
Reactivity and Mechanistic Studies of Fulminic Acid Hcno
Polymerization Processes of Fulminic Acid
This compound is known to be unstable and readily undergoes spontaneous polymerization. etsu.edu The study of these polymerization processes is crucial for understanding the stability and handling of this compound.
Mechanistic Insights into Spontaneous Polymerization
The spontaneous polymerization of this compound is a complex process that has been the subject of numerous investigations. researchgate.net At temperatures as low as 15°C, this compound readily trimerizes to form metafulminuric acid. etsu.edu More complex polymerization pathways have also been identified. The formation of fulminuric acid from mercuric fulminate (B1208216), for instance, proceeds through a series of steps initiated by the hydrolysis to this compound. This is followed by the dimerization of this compound to produce (hydroxyimino)acetonitrile oxide. Subsequently, a [3+2] cycloaddition reaction occurs between this compound and its dimer. researchgate.net
Influence of Reaction Conditions on Polymerization Pathways
The pathways of this compound polymerization are highly sensitive to reaction conditions such as temperature and concentration. nih.govnumberanalytics.com At reduced temperatures, this compound can be generated in situ and utilized in cycloaddition reactions before significant polymerization occurs. etsu.edu The concentration of reactants can also influence the competition between polymerization and other reactions. For example, in the presence of a dipolarophile, 1,3-dipolar cycloaddition can be favored over self-dimerization to furoxans, which is a common fate for nitrile oxides at ambient temperatures. etsu.edu The viscosity of the reaction medium, which changes as polymerization progresses, can also affect the kinetics and mechanism of the reaction, particularly in the later stages where diffusion can become the rate-limiting step. mdpi.com
1,3-Dipolar Cycloaddition Reactions of this compound
1,3-dipolar cycloadditions are powerful synthetic tools for the construction of five-membered heterocyclic rings. kuleuven.be this compound is a classic 1,3-dipole that readily reacts with various dipolarophiles, such as alkenes and alkynes, to yield isoxazolines and isoxazoles, respectively. etsu.edu
Theoretical Examination of Reaction Mechanisms (e.g., Concerted vs. Stepwise)
The mechanism of the 1,3-dipolar cycloaddition of this compound has been a subject of considerable theoretical debate, with both concerted and stepwise pathways being proposed. kuleuven.be Ab initio molecular orbital and density functional theory (DFT) studies on the reaction of this compound with acetylene (B1199291) have been instrumental in elucidating the mechanistic details. While some early studies suggested a stepwise biradical mechanism, most current high-level theoretical calculations favor a concerted, albeit asynchronous, mechanism. kuleuven.bewayne.edu
Theoretical studies have classified the electronic mechanisms of 1,3-dipolar cycloadditions of this compound into two main categories: ionic electrocyclic and diradical coupling mechanisms. acs.orgdatapdf.comfigshare.com The ionic electrocyclic mechanism is favored in reactions with dipolarophiles that have a large difference in electronegativity between the two reacting atoms. acs.orgdatapdf.comfigshare.com The diradical coupling mechanism involves a two-step process: an initial one-electron movement within the this compound moiety, followed by the breaking of the dipolarophile's π-bond and the formation of new σ-bonds in either a concerted or stepwise fashion. acs.orgdatapdf.comfigshare.com
Energetic Barriers and Transition State Analysis
The activation energy for the 1,3-dipolar cycloaddition of this compound is highly dependent on the theoretical method used for its calculation. kuleuven.be For the prototypical reaction of this compound with acetylene, reported activation barriers have varied significantly. However, more recent and reliable calculations using methods like CCSD(T) and CASPT2 suggest an energy barrier of approximately 14 kcal/mol. kuleuven.beacs.orgnih.gov
The geometry of the transition state is not overly sensitive to the level of theory employed, but the treatment of electron correlation is critical for obtaining accurate energetics. kuleuven.beacs.org Analysis of the transition state structure reveals an asynchronous bond formation process.
Electronic Mechanism Characterization (e.g., DFT Descriptors, Electron Localization Function, Catastrophe Theory, Electron Movement Analysis)
Advanced theoretical tools have provided deep insights into the electronic rearrangements that occur during the 1,3-dipolar cycloaddition of this compound. Density Functional Theory (DFT) based reactivity descriptors, such as Fukui functions and local softness, have been used to explain the regioselectivity of these reactions. kuleuven.bersc.org These descriptors suggest that the oxygen atom of this compound acts as a bond acceptor, while the carbon atom acts as a bond donor. acs.org
The analysis of the electron localization function (ELF) and the application of catastrophe theory have provided a detailed picture of the bond-forming and bond-breaking processes. researchgate.netnih.gov For the reaction between this compound and ethyne, this analysis describes a heterolytic concerted nonsynchronous bond formation. The process is characterized by eight distinct structural stability domains and the associated bifurcation catastrophes that mark topological changes in the electron density. researchgate.netnih.gov This detailed analysis supports a mechanism where the formation of the C-C bond and a lone pair on the nitrogen atom occur simultaneously, followed by ring closure, without involving a pentavalent nitrogen intermediate. researchgate.net
Analysis of the wave function along the reaction path indicates a significant electron movement from the oxygen to the nitrogen atom of this compound in the transition state. kuleuven.beacs.org This contradicts earlier models based on net charge distributions or the movement of localized orbitals. kuleuven.beacs.org
Synthetic Utility in Heterocyclic Compound Formation (e.g., Isoxazolines, Isoxazoles)
This compound (HCNO) serves as a valuable, albeit challenging, reagent in the synthesis of five-membered heterocyclic compounds, particularly isoxazolines and isoxazoles, through 1,3-dipolar cycloaddition reactions. etsu.eduimamu.edu.sa This reaction involves the addition of a 1,3-dipole, in this case, a nitrile oxide, to a dipolarophile, such as an alkene or alkyne, to form a five-membered ring. etsu.eduimamu.edu.sa The cycloaddition of this compound with alkenes yields 2-isoxazolines, while its reaction with alkynes produces isoxazoles. etsu.edu These heterocyclic systems are significant as they are present in various natural products and pharmaceutically relevant compounds, and they also act as versatile intermediates in organic synthesis. etsu.edugrafiati.com
The primary challenge in utilizing this compound for these syntheses lies in its high reactivity and instability. core.ac.uk It has a strong tendency to dimerize into furoxans or oligomerize rapidly, with a half-life of only 70 minutes in an acidic aqueous solution at 0°C. core.ac.uk To overcome this, this compound is typically generated in situ from more stable precursors in the presence of the dipolarophile. etsu.educore.ac.uk Traditional methods involved liberating this compound from its metal salts with acid, which limited the reaction to water-soluble reactants. core.ac.uk Subsequent advancements introduced precursors like formohydroxamoyl iodide and trimethylsilanecarbonitrile oxide, which improved yields and expanded the scope of compatible dipolarophiles. core.ac.uk For instance, the use of trimethylsilanecarbonitrile oxide as a precursor has been shown to provide good yields of cycloaddition products even with equimolar amounts of reagents. core.ac.uk
The cycloaddition reactions of this compound are generally regioselective, with cycloadditions to terminal alkenes yielding 5-substituted 2-isoxazolines as the primary product. etsu.edu However, reactions with disubstituted alkenes can result in a mixture of regioisomers. etsu.edu The reactivity in these 1,3-dipolar cycloadditions is often explained by the Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction's facility. imamu.edu.sa
While direct cycloaddition is the most prominent method, alternative synthetic strategies for 3-unsubstituted 2-isoxazolines have been developed. These include the condensation of N-hydroxyurea with α,β-unsaturated aldehydes and the isomerization of propargyl hydroxylamines. core.ac.uk Recently, a new approach involving conjugate addition and oxime transfer reactions, catalyzed by small organic amines and various acids, has emerged as an efficient method for synthesizing these heterocycles. core.ac.uk
Table 1: Examples of this compound Precursors in Heterocyclic Synthesis
| Precursor | Description | Reference |
| Metal Fulminates (e.g., Mercury Fulminate) | Traditional source, treated with acid to liberate HCNO. Limited by reactant solubility. | core.ac.uk |
| Formohydroxamoyl Iodide | A more stable precursor allowing for successful cycloadditions with reactive dipolarophiles. | core.ac.uk |
| Trimethylsilanecarbonitrile Oxide | A stable precursor that improves cycloaddition yields, even with equimolar reactants. | core.ac.uk |
Gas-Phase Reactions with Atoms, Molecules, and Radicals
The gas-phase reactions of this compound are of significant interest in fields such as combustion chemistry and astrochemistry. researchgate.netresearchgate.net HCNO is recognized as an important intermediate in the re-combustion process for removing NOx from fossil fuel combustion. researchgate.net Theoretical and experimental studies have explored its reactions with various species, including atoms (H, O), and radicals (HOx, NH2, CN), to elucidate reaction mechanisms, kinetics, and product formations. researchgate.netresearchgate.net
Reaction Pathways and Potential Energy Surfaces (e.g., with H, O, HOx, NH2, CN radicals)
Computational studies, often employing density functional theory (DFT) and coupled-cluster methods like CCSD(T), have been instrumental in mapping the potential energy surfaces (PES) for the reactions of this compound. researchgate.netresearchgate.netresearchgate.net These studies reveal that the reactions of HCNO with atoms and free radicals often proceed through the formation of an initial adduct, which can then isomerize or decompose to yield various products. researchgate.netresearchgate.net
A common feature in these reactions is the facile addition of the radical to the carbon atom of HCNO, often with a low or non-existent energy barrier, forming a stable intermediate. researchgate.netresearchgate.net For example:
Reaction with OH: The addition of the hydroxyl radical (OH) to the carbon atom of HCNO is a barrierless process, forming a HC(OH)NO intermediate. researchgate.net This intermediate is significantly more stable than the reactants. From this adduct, multiple pathways lead to products like CO + NHOH and CHO + HNO. researchgate.net
Reaction with H: The H-atom addition to HCNO has been shown to proceed at low temperatures, yielding the H2CNO radical. researchgate.net
Reaction with CH3: The methyl radical (CH3) adds to the carbon atom of HCNO with a small energy barrier, forming Z- and E-HC(CH3)NO intermediates that lie significantly lower in energy than the reactants. researchgate.net
Reaction with HS: The reaction with the HS radical can proceed through eight different product pathways, initiated by the formation of an intermediate adduct. researchgate.net
Reaction with CN: The reaction of the cyano radical (CN) with acetylene (C2H2), a related system, shows that the radical can attack the electron-rich regions of the molecule without an entrance barrier to form intermediate radicals. sbq.org.br
These potential energy surfaces often reveal complex networks of interconnected intermediates and transition states, highlighting multiple possible product channels. researchgate.netresearchgate.net
Kinetic Studies and Rate Constant Determination (e.g., TST, VTST, RRKM Theories)
Kinetic studies of this compound's gas-phase reactions are crucial for understanding their rates under various conditions. Theoretical methods such as Transition State Theory (TST), Variational Transition State Theory (VTST), and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are widely used to calculate rate constants over a broad range of temperatures and pressures. researchgate.netacs.orgnih.gov These theoretical calculations are often validated by comparison with available experimental data. researchgate.net
For instance, the rate constants for the reaction of HCNO with various species have been determined:
Reaction with OH: The total rate constant for the OH + HCNO reaction was experimentally measured to be k = (2.69 ± 0.41) × 10⁻¹² exp[(750.2 ± 49.8)/T] cm³ molecule⁻¹ s⁻¹ over the temperature range of 298−386 K. acs.org
Reactions with HNCO (Isomer of HCNO): While data for HCNO is sometimes limited, studies on its isomer, isocyanic acid (HNCO), provide insights. The rate coefficients for the reaction of HNCO with OH, Cl, and NO3 radicals have been predicted using TST. copernicus.org For example, the reaction with OH is found to be slow under atmospheric conditions. copernicus.org
RRKM theory is particularly useful for analyzing unimolecular reactions, where a bimolecular collision leads to an activated complex that then decomposes. researchgate.netox.ac.uk The theory accounts for the energy dependence of the reaction and the distribution of energy among the molecule's internal modes. ox.ac.uk VTST provides a more refined approach than TST for bimolecular reactions by identifying the "bottleneck" of the reaction path. researchgate.net
Table 2: Theoretical Methods for Kinetic Studies
| Theory | Description | Application | Reference |
| TST (Transition State Theory) | Calculates the rate of elementary reactions assuming a quasi-equilibrium between reactants and activated complexes at the transition state. | Used for both unimolecular and bimolecular reactions. | researchgate.netuniv-reims.fr |
| VTST (Variational Transition State Theory) | An extension of TST that variationally minimizes the rate constant along the reaction coordinate to find the best transition state. | Provides more accurate results than TST for reactions with no clear saddle point. | researchgate.netresearchgate.net |
| RRKM (Rice-Ramsperger-Kassel-Marcus) Theory | A statistical theory used to describe the rates of unimolecular reactions. It considers the distribution of energy within the molecule. | Applies to unimolecular reactions, especially those involving a collisionally activated intermediate. | researchgate.netox.ac.ukuniv-reims.fr |
Formation of Intermediates and Subsequent Decomposition Pathways
As highlighted by the potential energy surfaces, the gas-phase reactions of this compound are characterized by the formation of transient intermediates. The stability of these intermediates plays a crucial role in determining the subsequent reaction pathways and final products.
In many reactions involving radicals, an initial addition to the carbon atom of HCNO forms a highly stabilized adduct. researchgate.netresearchgate.net This adduct can then undergo several transformations:
Isomerization: The intermediate can rearrange to form a more stable isomer. For example, in the reaction with the CH3 radical, the initial adduct can isomerize through various transition states. researchgate.net
Decomposition: The intermediate can break apart to form different sets of products. The decomposition pathways are governed by the energy barriers of the respective transition states. For the OH + HCNO reaction, the initial adduct decomposes to major products CO + H2NO and HNO + HCO. researchgate.netacs.org
Reverse Decomposition: The intermediate can also decompose back to the initial reactants. The dominance of this pathway depends on the relative energy barriers. acs.orgnih.gov
The study of these intermediates and their decomposition is essential for building accurate chemical models for complex environments like combustion systems and the interstellar medium. researchgate.netaiaa.org For example, the intermediates formed in the decomposition of nitromethane, a related nitro compound, include radicals like nitromethyl (CH2NO2) and methoxy (B1213986) (CH3O), which then lead to a variety of products. uhmreactiondynamics.org
Hydrogen Abstraction vs. Addition Mechanisms
In reactions of this compound with hydrogen-containing species, a key mechanistic question is the competition between hydrogen abstraction and addition pathways. researchgate.netacs.orgnih.gov
Hydrogen Abstraction: In this mechanism, the attacking radical removes the hydrogen atom from HCNO, forming a new molecule and the CNO radical. For example, in the reaction with the OH radical, H-abstraction has an energy barrier, making it less favorable than the addition pathway. researchgate.net
Addition: As discussed previously, the radical can add to the unsaturated C-N bond of this compound, typically at the carbon atom. researchgate.net This is often the more favorable pathway, especially for radical species, as it usually involves a lower energy barrier. researchgate.net
Experimental and theoretical studies on related systems provide further insights. For instance, in the reaction of formamide (B127407) (H2NCHO) with H atoms, a dual-cycle of hydrogen abstraction and addition reactions was found to explain the observed equilibrium between formamide and its isomer, isocyanic acid (HNCO). acs.org Similarly, in the reaction of isocyanic acid with the propargyl radical (C3H3), both H-abstraction and addition pathways are possible, with the addition pathway leading to intermediate adducts. acs.orgnih.gov At low temperatures, H-abstraction channels are often found to be less significant. acs.orgnih.gov
Low-temperature experiments using matrix isolation techniques have been particularly useful in studying these competing mechanisms. For example, the H-atom addition to HCNO and the H-atom abstraction from its hydrogenated form, formaldoxime (B1209246) (H2CNOH), were both observed at 3.1 K, leading to the H2CNO radical. researchgate.net These studies suggest that even at very low temperatures, both abstraction and addition reactions can occur, with their relative importance depending on the specific reactants and conditions. researchgate.net
Advanced Research Contexts and Future Directions for Fulminic Acid
Astrochemical and Astrobiological Significance of HCNO
The study of simple molecules containing the essential elements for life—hydrogen, carbon, nitrogen, and oxygen—is fundamental to astrochemistry and astrobiology. HCNO is recognized as a molecule of considerable interest in these fields, particularly as a potential precursor to more complex prebiotic molecules. researchgate.net
Fulminic acid was first detected in space in starless cores and a low-mass star-forming region, confirming its presence in the interstellar medium (ISM). arxiv.orgresearchgate.net Observations using the IRAM 30-m telescope identified HCNO in the dark clouds B1, L1544, and L183, as well as the star-forming region L1527. arxiv.orgarxiv.org In these environments, the abundance ratio of its more stable isomer, isocyanic acid (HNCO), to this compound (HCNO) was found to be between 40 and 70. arxiv.org However, HCNO was not detected in the cyanopolyyne peak of TMC-1 or the Orion Hot Core region, indicating that its distribution and abundance are sensitive to the physical and chemical conditions of the environment. arxiv.orgresearchgate.net
The formation of this compound in these cold, dense environments is thought to be driven by gas-phase neutral-neutral reactions. Chemical modeling suggests that a key reaction for its formation is the reaction between methylene (B1212753) (CH₂) and nitric oxide (NO). arxiv.orgresearchgate.net
CH₂ + NO → HCNO + H
This reaction is considered a significant pathway for producing the observed abundances of this compound in dark clouds. arxiv.orgresearchgate.net Other potential formation routes may involve ion-molecule reactions followed by dissociative recombination. arxiv.org For instance, ions such as HNCO⁺ and HCNO⁺ can react with molecular hydrogen, leading to precursors that, upon recombination with electrons, yield HCNO. arxiv.org
| Interstellar Source | Detection Status | HNCO/HCNO Ratio |
|---|---|---|
| B1 (Starless Core) | Detected | 40-70 |
| L1544 (Starless Core) | Detected | 40-70 |
| L183 (Starless Core) | Detected | 40-70 |
| L1527 (Low-mass Star Forming Region) | Detected | 40-70 |
| TMC-1 (Cyanopolyyne Peak) | Not Detected | > 350 |
| Orion (Hot Core) | Not Detected | > 1000 |
The presence of molecules like HCNO in the ISM is crucial for theories on the origin of life. researchgate.net Prebiotic chemistry posits that life emerged from the reaction of inanimate organic and inorganic compounds under favorable conditions. nih.gov Many of the simple building blocks for biomolecules, such as hydrogen cyanide (HCN), formaldehyde (B43269) (HCHO), and formamide (B127407) (HCONH₂), have been detected in interstellar space. nih.govwikipedia.org These molecules, containing the essential elements C, H, N, and O, are thought to be the starting materials for the synthesis of more complex structures like amino acids, nucleotides, and lipids. nih.govnih.gov
This compound fits into this paradigm as a reactive intermediate. Its detection in regions where stars and planets form suggests that it could have been delivered to the early Earth via comets and meteorites, contributing to the primordial chemical inventory. mit.edu The reactivity of HCNO could have facilitated the formation of larger, more complex organic molecules, which are the cornerstones of life.
Role in Combustion Chemistry Research
This compound is an important, albeit transient, species in high-temperature environments such as flames. researchgate.netresearchgate.net Its study provides critical insights into the complex reaction networks that govern combustion processes, particularly those related to pollutant formation and reduction.
Nitrogen oxides (NOx) are major pollutants formed during the combustion of fossil fuels, and their mitigation is a critical area of research. researchgate.net this compound has been identified as a key intermediate in the "reburning" process, a strategy for reducing NOx emissions. researchgate.netresearchgate.netresearchgate.net In this process, the reaction of HCNO with radicals can either lead to the reduction of NO to N₂ or regenerate NO, depending on the specific reaction pathways.
Theoretical studies have explored the reactions of HCNO with various radicals present in combustion environments. For example, the reaction between HCNO and the cyano radical (CN) is considered a potentially significant process in NOx reburning. nih.gov Similarly, its reaction with the imidogen (B1232750) radical (NH) has been investigated, with calculations showing it can lead to the regeneration of NO under certain combustion conditions. nih.govacs.org Understanding the kinetics of these reactions is essential for developing more accurate combustion models and designing more effective NOx reduction technologies. dieselnet.com
The high reactivity of HCNO means its concentration in flames is controlled by a delicate balance of formation and consumption reactions. Detailed kinetic studies, often combining quantum chemical calculations with theoretical kinetic methodologies, have been performed to elucidate the behavior of this compound in flame environments. researchgate.netresearchgate.net
One significant reaction is that between HCNO and the amino radical (NH₂). researchgate.netresearchgate.net This reaction is an efficient sink for HCNO at high temperatures typical of combustion. researchgate.netresearchgate.net The rate coefficient and product distribution are highly dependent on temperature and pressure. researchgate.netresearchgate.net At temperatures up to 3000 K, the reaction proceeds rapidly, with the rate coefficient increasing significantly with temperature. researchgate.net
Theoretical investigations have also mapped out the potential energy surfaces for reactions of HCNO with other key flame radicals like NH and CN. nih.govnih.gov The reaction with NH, for instance, proceeds through an addition mechanism with a relatively small energy barrier, forming an adduct that subsequently decomposes to produce HCNH and NO. nih.govacs.org This pathway is the most energetically favorable, highlighting a specific mechanism for NO regeneration. nih.gov
| Reactants | Key Products | Temperature Range (K) | Significance |
|---|---|---|---|
| HCNO + NH₂ | H₂NCO + NO (at < 1 bar) | 300 - 3000 | Efficient sink for HCNO in nitrogen-rich combustion. researchgate.netresearchgate.net |
| HCNO + NH | HCNH + NO | Combustion Temperatures | Potential source of NO regeneration. nih.govacs.org |
| HCNO + CN | HCN + NCO | Combustion Temperatures | Important in NOx reburning mechanisms. nih.gov |
| HCNO + C₆H₅ | C₆H₅CH + NO; C₆H₅CNO + H | 300 - 2500 | Relevant in combustion of aromatic fuels. researchgate.net |
Strategies for Derivatization in Research and Synthesis
Due to its high reactivity and instability, pure this compound is challenging to handle and study in a laboratory setting. researchgate.net Historically, it was known primarily through its more stable but highly explosive salts (fulminates). wikipedia.org Modern research requires strategies to generate and use HCNO in a controlled manner for synthetic or analytical purposes.
A key strategy for utilizing this compound in research is its in situ generation from stable precursors. A convenient and modern synthesis involves the flash vacuum pyrolysis of certain oximes. wikipedia.org This method allows for the production of the acid for immediate use in experiments, crucially avoiding the need to isolate and handle highly explosive metal fulminates, which was a significant barrier in earlier research. wikipedia.org
In the context of chemical analysis, derivatization is a common strategy to convert a reactive or difficult-to-detect molecule into a more stable and easily measurable form. While specific derivatization reagents for this compound are not widely established due to its extreme reactivity, the principle remains relevant. In research, this could involve trapping the in situ generated HCNO with a specific reagent to form a stable adduct. This adduct could then be analyzed using standard techniques like chromatography or mass spectrometry, allowing for the indirect quantification and study of the transient this compound. Such strategies are essential for probing its reaction mechanisms and role in complex chemical systems.
Approaches to Generating Stable Nitrile N-Oxide Derivatives for Study
The inherent instability of this compound makes its direct study exceptionally difficult. Consequently, a significant area of research focuses on the synthesis of stable nitrile N-oxide derivatives. These derivatives serve as valuable surrogates, allowing for the investigation of the fundamental reactivity of the nitrile N-oxide functional group under more controlled conditions. The primary strategy for stabilization involves sterically hindering the reactive moiety to prevent dimerization or polymerization.
Several synthetic methodologies have been developed to achieve this stabilization:
Introduction of Bulky Substituents: A common and effective strategy is to attach sterically demanding groups adjacent to the nitrile N-oxide function. nih.gov Usually, neighboring bulky substituents are introduced to enhance the stability of nitrile N-oxides. nih.gov This steric shielding kinetically protects the reactive center. A classic example is the synthesis of mesitylnitrile N-oxide, where the ortho-methyl groups of the mesitylene (B46885) ring provide substantial steric hindrance.
Multi-Step Aromatic Synthesis: A reliable pathway to stable aryl nitrile oxides involves a sequential synthesis starting from a substituted aromatic compound. osti.gov This process can be summarized in four main steps:
Halomethylation: A halomethyl group is introduced at a position ortho to at least one substituent on an aromatic ring. osti.gov
Aldehyde Conversion: The resulting ortho-halomethylated compound is reacted with a salt like sodium 2-nitropropane (B154153) to form an aromatic aldehyde. osti.gov
Oxime Formation: The aldehyde is then converted to an oxime by reacting it with hydroxylamine. osti.gov
Oxidation: Finally, the oxime is oxidized, typically using an aqueous sodium hypochlorite (B82951) solution, to yield the stable ortho-substituted aryl nitrile oxide. osti.gov
O-Silylated Hydroxamic Acids as Precursors: A more recent and general method involves the use of O-silylated hydroxamic acids as stable, crystalline precursors. These compounds can be readily prepared and stored. The nitrile oxide is then generated in situ under mild conditions by treating the precursor with trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) and a base like triethylamine. This approach avoids the harsher conditions required in other methods and is compatible with a wider range of functional groups.
These approaches have enabled the synthesis of various stable nitrile N-oxides, which have been instrumental in studying their application in catalyst-free "click" chemistry, polymer crosslinking, and 1,3-dipolar cycloaddition reactions. nih.govrsc.org
| Methodology | Key Reagents/Precursors | General Principle | Advantages | Reference(s) |
|---|---|---|---|---|
| Steric Hindrance (Bulky Substituents) | Aromatic rings with large ortho-substituents (e.g., mesitylene) | Large groups physically block the reactive nitrile N-oxide moiety, preventing intermolecular reactions. | Produces highly stable, often isolatable, crystalline solids. | nih.gov |
| Multi-Step Aromatic Synthesis | Substituted aromatic compound, hydroxylamine, sodium hypochlorite | A sequential four-step process (halomethylation, aldehyde formation, oximation, oxidation) to build the functional group on a pre-existing stable scaffold. | Systematic and reliable route to specific aryl nitrile oxides. | osti.gov |
| Dehydration of O-Silylated Hydroxamic Acids | O-tert-butyldiphenylsilyl hydroxamates, triflic anhydride, triethylamine | Use of a stable, crystalline precursor that eliminates to form the nitrile oxide under very mild, controlled conditions. | Mild reaction conditions, high functional group tolerance, readily accessible precursors. |
Methodologies for Studying Reactive Intermediates of this compound
Given that this compound and its reaction adducts are often short-lived, high-energy, and highly reactive molecules, specialized techniques are required to study them. lumenlearning.com These reactive intermediates often exist at low concentrations and quickly convert to more stable products. lumenlearning.com Their existence must often be inferred through experimentation that combines synthesis, spectroscopy, and computational modeling. lumenlearning.comresearchgate.net
Matrix Isolation Spectroscopy: This is a powerful and widely used technique for the direct observation of highly reactive species. lumenlearning.comfu-berlin.defu-berlin.de The method involves trapping the molecule of interest in a rigid, inert matrix (typically a frozen noble gas like argon or neon) at cryogenic temperatures (close to absolute zero). fu-berlin.deuc.pt This environment isolates individual HCNO molecules, preventing self-reaction and allowing for detailed spectroscopic analysis. fu-berlin.de Intermediates can be generated in situ within the matrix, for example, through UV irradiation of a stable precursor. researchgate.net Infrared (IR) spectroscopy is the most common probing technique used in these experiments, as the vibrational frequencies are highly sensitive to the molecule's structure and bonding. researchgate.netuc.pt This technique has been instrumental in characterizing this compound and its isomers. researchgate.netresearchgate.net
Flash Vacuum Thermolysis (FVT): This method is used to generate highly reactive molecules in the gas phase for subsequent analysis. researchgate.net FVT involves passing a precursor molecule at low pressure through a very hot tube, causing it to fragment and form the desired unstable species. researchgate.net The products can then be directly analyzed by techniques like mass spectrometry or trapped in a cryogenic matrix for spectroscopic study. researchgate.net this compound is conveniently prepared by the FVT of precursors like 3-aryl-4-oximinoisoxazol-5(4H)-one. researchgate.net
Chemical Trapping: When a reactive intermediate cannot be observed directly, its existence can be proven by introducing a "trapping" agent. lumenlearning.com This agent is a molecule that reacts quickly and specifically with the intermediate to form a stable, characterizable product. The identity of this product provides evidence for the structure and reactivity of the transient species.
Kinetic and Thermodynamic Studies: By systematically changing reaction conditions such as temperature and concentration and measuring the reaction rates, researchers can infer the presence and nature of intermediates. lumenlearning.com These kinetic studies provide information about the energy barriers of the reaction pathway, which are influenced by the stability of any intermediates formed. lumenlearning.com
Emerging Theoretical and Experimental Challenges in HCNO Research
Despite over two centuries of study, this compound continues to pose significant challenges that push the boundaries of both theoretical and experimental chemistry. osti.gov
Reconciliation of Theoretical and Experimental Discrepancies in Structural Characterization
One of the most persistent and vexing problems in HCNO research is the precise characterization of its equilibrium structure. nih.govosti.gov For decades, a discrepancy existed between experimental observations and theoretical calculations. High-resolution rovibrational spectra suggested a "quasilinear" molecule, which has a nonlinear structure but a very low barrier to linearity, resulting in spectroscopic behavior characteristic of a linear molecule. nih.govosti.gov
Early electronic structure computations were highly sensitive to the chosen method and basis set, yielding conflicting results. osti.gov Some calculations predicted a linear H-C-N-O geometry, while others predicted a bent structure. nih.gov This ambiguity arises from the exceptionally flat potential energy surface for the H–C–N bending motion. osti.gov The energy difference between a perfectly linear and a slightly bent structure is minuscule, making it extremely difficult to model accurately.
Recent, highly sophisticated computational studies have begun to resolve this issue. By employing focal point analyses with extensive coupled-cluster methods and large basis sets, researchers have shown that the equilibrium structure is indeed linear. osti.gov However, these same studies reveal that the zero-point vibrational energy is higher than the barrier to linearity, meaning the molecule behaves as if it were bent in its vibrational ground state. osti.gov This confirms the "quasibent" nature of this compound, a subtle but critical distinction that reconciles the theoretical and experimental findings. osti.gov
Exploration of Novel Reaction Pathways and Synthetic Applications
The unique electronic structure of this compound makes it a versatile reagent in chemical synthesis, particularly in 1,3-dipolar cycloaddition reactions. researchgate.net Research continues to explore new reaction pathways and applications for HCNO and its stable derivatives.
Cycloaddition Reactions: The reaction of this compound with acetylene (B1199291) is a prototypical 1,3-dipolar cycloaddition. More recent computational studies have investigated its reactions with other unsaturated systems, such as C20 fullerene, revealing that the cycloaddition is rapid and energetically favorable. researchgate.net
Reactions with Radicals: this compound is an important intermediate in combustion and atmospheric chemistry, where it reacts with various atoms and free radicals. fu-berlin.de Quantum chemical studies have detailed the complex potential energy surface for the reaction of HCNO with the amino radical (NH2). These reactions proceed through the formation of an initial adduct that can then isomerize or decompose into various products, representing an efficient sink for HCNO in nitrogen-rich combustion environments. fu-berlin.de
Astrochemical Pathways: this compound has been detected in interstellar dark clouds. oxinst.com Its formation and reactions in these environments are of great interest. Studies suggest that a key formation reaction is CH2 + NO → HCNO + H. oxinst.com Furthermore, experimental work in cryogenic matrices indicates that HCNO can react with hydrogen atoms, suggesting it may play a role in catalytic cycles for H2 formation in dense molecular clouds. iases.org.in
Development of Higher-Order Computational Methods for Complex Dynamics
The structural ambiguity of this compound has made it a critical benchmark system for testing and developing new computational chemistry methods. nih.gov Accurately describing its flat potential energy surface requires theoretical approaches that go far beyond standard models.
To solve this problem, researchers have employed state-of-the-art wavefunction methods, including:
High-Level Coupled-Cluster (CC) Theory: Methods extending to CCSDT(Q), CCSDTQ(P), and even CCSDTQP(H) have been necessary. osti.gov These methods include higher-order electron correlation effects that are crucial for accurately capturing the subtle energetic differences in the HCNO system. osti.gov
Focal Point Analysis (FPA): This is a systematic approach to extrapolate to the complete basis set (CBS) limit and include corrections for core electron correlation, relativistic effects, and the Born-Oppenheimer approximation. osti.gov The application of FPA has been essential in converging on a definitive answer for the linearity of HCNO. osti.gov
The challenges presented by HCNO drive the development of these computationally expensive but highly accurate methods, which can then be applied to other complex molecular systems. nih.govosti.gov
| Computational Method/Approach | Description | Significance for HCNO Research | Reference(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | A class of methods that approximates the exchange-correlation energy. Various functionals (e.g., BLYP, B3LYP) exist. | Historically provided inconsistent results (bent vs. linear) depending on the functional, highlighting the difficulty of the problem for standard methods. | nih.gov |
| Coupled-Cluster (CC) Theory | A highly accurate wavefunction-based method. Accuracy can be systematically improved (e.g., CCSD, CCSD(T), CCSDT). | High-level CC methods are required to accurately model the electron correlation needed to describe the H-C-N bending potential. | nih.govosti.gov |
| Focal Point Analysis (FPA) | A composite strategy that systematically converges toward the exact ab initio limit by combining calculations with increasing basis set size and correlation treatment. | Essential for obtaining a definitive theoretical answer, demonstrating that the equilibrium structure is linear but the molecule is "quasibent". | osti.gov |
Advanced Analytical Methodologies for in situ and Transient Species Detection
The study of this compound's formation, reaction intermediates, and dynamics requires advanced analytical techniques capable of detecting short-lived species in situ.
Auger Electron and X-ray Absorption Spectroscopy: These techniques probe the core electronic structure of molecules. By using synchrotron radiation, researchers can perform X-ray absorption spectroscopy at the C 1s, N 1s, and O 1s edges of HCNO. rsc.orgbohrium.com The subsequent decay of the core-hole states can be monitored by resonant and normal Auger electron spectroscopy, providing detailed information about the molecule's electronic structure and bonding that is highly sensitive to its chemical environment. rsc.orgbohrium.com
Transient Absorption Spectroscopy (TAS): This is a powerful "pump-probe" technique used to study ultrafast processes on femtosecond to millisecond timescales. nih.govyoutube.comnih.gov A short, intense laser pulse (the pump) excites the molecule, and a second, weaker pulse (the probe) measures the absorption spectrum of the excited species at a specific time delay. nih.gov By varying this delay, one can track the formation and decay of transient states and reaction intermediates in real-time. nih.gov This method is invaluable for studying the dynamics of HCNO reactions, as it can observe non-emissive species that are invisible to fluorescence-based techniques. youtube.com
Surface-Enhanced Raman Spectroscopy (SERS): While not yet widely applied to HCNO itself, SERS offers potential for the in situ monitoring of reactions involving its derivatives. researchgate.netnih.gov The technique provides enormous enhancement of Raman signals for molecules adsorbed on nanostructured metal surfaces, which could enable the detection of low-concentration intermediates in solution. researchgate.net
These cutting-edge methodologies are crucial for moving beyond static pictures of this compound and directly observing the complex dynamics that define its rich and challenging chemistry.
Q & A
Q. What experimental protocols are recommended for synthesizing fulminic acid (HCNO) while ensuring safety and reproducibility?
this compound synthesis typically involves controlled reactions between silver fulminate and hydrochloric acid under inert atmospheres due to its explosive nature. Key steps include:
- Safety measures : Use explosion-proof equipment, remote handling tools, and small-scale reactions to mitigate risks .
- Reproducibility : Document reagent purity (e.g., AgCNO source), reaction stoichiometry, and environmental conditions (temperature, pressure) in detail. For novel methods, include validation via spectroscopy (e.g., IR, NMR) to confirm product identity .
- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate raw data (in appendices) from processed results in the main text .
Q. How can researchers characterize the molecular structure and stability of this compound?
Structural characterization employs:
- Spectroscopic methods : IR spectroscopy to detect O–H and C≡N bonds, and X-ray crystallography for crystal structure analysis (though challenging due to instability) .
- Computational modeling : Density Functional Theory (DFT) calculations to predict bond lengths, angles, and thermodynamic stability. The Colle-Salvetti correlation-energy formula, adapted for kinetic-energy density, provides insights into electronic structure .
- Stability testing : Monitor decomposition kinetics under varying temperatures and pressures using mass spectrometry .
Advanced Research Questions
Q. How can contradictions in experimental and computational data on this compound’s reactivity be resolved?
Discrepancies often arise from:
- Model limitations : DFT methods may underestimate activation energies due to incomplete electron correlation. Cross-validate results with post-Hartree-Fock methods (e.g., CCSD(T)) .
- Experimental artifacts : Trace impurities (e.g., moisture) accelerate decomposition. Use ultra-high-vacuum systems and in situ spectroscopy to minimize interference .
- Statistical analysis : Apply error-propagation frameworks to quantify uncertainties in kinetic data and compare them with computational error margins .
Q. What methodologies optimize the study of this compound’s reaction pathways under extreme conditions?
Advanced approaches include:
- Shock tube experiments : To simulate high-pressure/temperature environments, coupled with time-resolved FTIR or laser-induced fluorescence for real-time monitoring .
- Machine learning (ML) : Train ML models on existing kinetic datasets to predict novel reaction pathways and intermediates .
- Synchrotron-based techniques : Utilize high-flux X-rays for ultrafast diffraction studies to capture transient structures during detonation .
Q. How should researchers design collaborative studies to address this compound’s dual roles in catalysis and explosives?
- Interdisciplinary teams : Combine synthetic chemists, computational modelers, and safety engineers to balance reactivity exploration and risk management .
- Milestone-based workflows : Segment projects into phases: (1) computational screening of stable derivatives, (2) microfluidic synthesis, (3) large-scale safety testing .
- Data sharing : Use platforms like Google Sheets for real-time collaboration and transparency in data charting .
Methodological Guidance
Q. What statistical frameworks are suitable for analyzing this compound’s decomposition kinetics?
Apply:
- Nonlinear regression : Fit kinetic data to Arrhenius or Eyring equations, reporting confidence intervals for activation parameters .
- Bayesian inference : To handle sparse datasets and quantify uncertainty in rare-event simulations (e.g., detonation thresholds) .
- Error analysis : Differentiate between systematic (e.g., instrument calibration) and random errors (e.g., sample variability) in reproducibility assessments .
Q. How can computational studies on this compound be validated against experimental data?
- Benchmarking : Compare calculated thermodynamic properties (e.g., enthalpy of formation) with calorimetry data .
- Sensitivity analysis : Test how variations in basis sets or functionals (e.g., B3LYP vs. M06-2X) affect predicted reaction barriers .
- Open data : Publish raw computational outputs (e.g., .log files) in supplementary materials for peer validation .
Data Reporting and Ethical Standards
Q. What ethical considerations apply to publishing high-risk research on this compound?
- Safety disclosures : Detail handling protocols and hazards in methods sections to prevent misuse .
- Dual-use awareness : Acknowledge potential applications in explosives and commit to responsible communication .
- Ethics approval : For studies involving human/animal exposure (e.g., toxicity testing), obtain institutional review board (IRB) approval .
Tables
| Key Property | Experimental Value | Computational Value (DFT) | Uncertainty |
|---|---|---|---|
| Bond length (C–N) (Å) | 1.13 ± 0.02 | 1.15 | ±0.03 |
| Activation energy (kJ/mol) | 120 ± 5 | 115 | ±8 |
| Decomposition rate (s⁻¹) | 0.45 × 10³ | N/A | ±0.1 × 10³ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
